Icaritin
Overview
Description
Icaritin is a member of flavones and has been used in trials studying the treatment of Solid Tumors, Metastatic Breast Cancer, and Hepatocellular Carcinoma (HCC) . It is a natural product found in Epimedium acuminatum, Epimedium diphyllum, and other organisms .
Synthesis Analysis
Icaritin and its derivatives have been synthesized for potential tumor growth inhibitors of Hepatocellular Carcinoma Cells . An initial semisynthetic modification of Icaritin was performed to obtain a structure–activity relationship (SAR), which indicated that the cytotoxicity is enhanced by OH-3 rhamnosylation and that OH-7 is an important modification site .
Molecular Structure Analysis
Icaritin is a cyclic amine and piperidine compound that is expected to stimulate the sensory hairs on the antennae of insects . The exact mechanism and target molecules of icaritin repelling insects are not fully understood .
Chemical Reactions Analysis
Based on the structure of Icaritin, toxic groups were replaced and active groups were introduced to design and synthesize a series of new analogues . The top compound C3 exhibited better antimultiple myeloma activity .
Physical And Chemical Properties Analysis
Icaritin has a molecular formula of C21H20O6 and a molecular weight of 368.4 g/mol . It has a IUPAC name of 3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .
Scientific Research Applications
Anti-Tumor Effects
Icaritin, derived from the Epimedium genus, has shown notable anti-tumor effects. It inhibits cell proliferation and induces apoptosis in various tumor types. Specifically, icaritin significantly hinders the invasion and epithelial-to-mesenchymal transition (EMT) in glioblastoma cells, mediated through the PTEN/Akt/HIF-1α signaling pathway (Xu et al., 2015). Additionally, it has demonstrated the ability to suppress multiple myeloma by inhibiting the IL-6/JAK2/STAT3 signaling, revealing its potential for clinical trials in this context (Zhu et al., 2015).
Immunomodulatory Properties
Icaritin shows promising results in modulating the immune system. It inhibits T cell activation and can prolong skin allograft survival in mice, suggesting potential applications in treating Th1 dominated immune diseases (Li et al., 2012). Its effects on immune cell infiltration and PD-L1 expression modulation also highlight its role in inducing antitumor immunity, supporting further investigation in cancer therapy (Hao et al., 2019).
Effects on Specific Cancer Types
Icaritin has shown specific anti-cancer effects in various cancer types, including oral squamous cell carcinoma (OSCC), where it inhibits proliferation and promotes apoptosis and autophagy via the inhibition of STAT3 signaling (Yang et al., 2017). In hepatocellular carcinoma, icaritin induces apoptosis through mitochondrial activated apoptosis, suggesting its potential as a drug for liver fibrosis treatment (Li et al., 2011).
Radiosensitization and Other Therapeutic Effects
Icaritin enhances the radiosensitivity of breast cancer cells, suggesting a synergistic effect with radiation therapy. It suppresses the IR-induced activation of survival pathways and enhances cell apoptosis, indicating a potential role in combined cancer therapies (Hong et al., 2013). Furthermore, it exerts anti-inflammatory effects in macrophages and peritonitis models, hinting at its potential for treating inflammatory diseases (Lai et al., 2013).
Future Directions
Icaritin demonstrated safety profiles and preliminary durable survival benefits in advanced HCC patients, which were correlated with its immune-modulation activities and immune biomarkers . The development of icaritin-based nanomedicines is expected to further improve the immunotherapy of advanced HCC .
properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXBSASAQJECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152154 | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icaritin | |
CAS RN |
118525-40-9 | |
Record name | Icaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icaritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icaritin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12672 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICARITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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